![molecular formula C19H22N2O3 B2999052 2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one CAS No. 1421496-78-7](/img/structure/B2999052.png)
2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one
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Overview
Description
The compound “2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one” is a complex organic molecule that contains a spirocyclic structure (diazaspiro[4.5]decane) and a chromen-4-one unit . Spirocyclic compounds are often found in various natural products and pharmaceuticals, and chromen-4-one is a common motif in many bioactive compounds.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a spirocyclic system (a system of two rings sharing one atom, the “spiro” atom) and a chromen-4-one unit. The “9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl” part of the molecule suggests a nine-membered ring with two nitrogen atoms and a methyl group attached to one of the nitrogens .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the spirocyclic system and the chromen-4-one unit. The carbonyl group in the chromen-4-one unit could potentially be involved in various reactions, such as nucleophilic addition or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the carbonyl group in the chromen-4-one unit could influence its polarity and potentially its solubility in various solvents .Scientific Research Applications
Anticonvulsant Application
One of the known applications of 2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one is its potential as an anticonvulsant. Compounds similar to this one have been described to show good anticonvulsant activity, particularly in the scPTZ screen, which is a standard procedure adopted by the Antiepileptic Drug Development (ADD) program .
Future Directions
properties
IUPAC Name |
2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-20-10-11-21(19(13-20)8-4-5-9-19)18(23)17-12-15(22)14-6-2-3-7-16(14)24-17/h2-3,6-7,12H,4-5,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLUFWCCZZDAJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2(C1)CCCC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one |
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